4-Fluoro-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

4-Fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the tetrahydroisoquinoline family. This family of compounds has been extensively studied for its various biological activities. The addition of a fluorine atom to the tetrahydroisoquinoline structure enhances its potential as a therapeutic agent due to the unique properties imparted by the fluorine atom.

Mécanisme D'action

Target of Action

4-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a structural motif present in various bioactive compounds and pharmaceuticals

Biochemical Pathways

. This suggests that they may influence pathways related to neuroprotection and restoration.

Result of Action

. This suggests that this compound may have similar effects.

Action Environment

. This suggests that the synthesis and functionalization of this compound could be influenced by environmental factors.

Analyse Biochimique

Cellular Effects

4-Fluoro-1,2,3,4-tetrahydroisoquinoline has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate the blood-brain barrier (BBB) due to increased lipophilicity is particularly noteworthy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies help in understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These studies are crucial for determining the safe and effective dosage range for potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals or post-translational modifications . These factors determine the compound’s activity and function within specific compartments or organelles, contributing to its overall biological effects.

Méthodes De Préparation

The synthesis of 4-Fluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Analyse Des Réactions Chimiques

4-Fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydroisoquinoline core.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups to the tetrahydroisoquinoline core .

Applications De Recherche Scientifique

4-Fluoro-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential neuroprotective effects and its ability to interact with various biological targets.

Medicine: Due to its biological activity, this compound is being investigated as a potential therapeutic agent for treating neurodegenerative diseases and other medical conditions.

Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.

Comparaison Avec Des Composés Similaires

4-Fluoro-1,2,3,4-tetrahydroisoquinoline can be compared to other similar compounds in the tetrahydroisoquinoline family, such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluorine atom.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups instead of fluorine.

8-Fluoro-3,4-dihydroisoquinoline: A related compound with a fluorine atom in a different position.

The uniqueness of this compound lies in the specific placement of the fluorine atom, which imparts unique chemical and biological properties that are not observed in other derivatives .

Activité Biologique

4-Fluoro-1,2,3,4-tetrahydroisoquinoline (4F-THIQ) is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of 4F-THIQ, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Synthesis

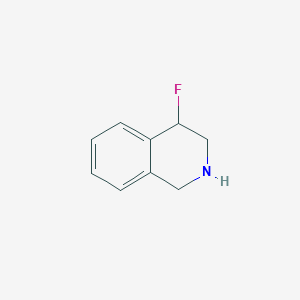

The chemical structure of this compound can be represented as follows:

Synthesis typically involves the fluorination of tetrahydroisoquinoline derivatives using various methods such as electrophilic aromatic substitution or nucleophilic fluorination techniques. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of 4F-THIQ derivatives .

Neuropharmacological Effects

Research indicates that 4F-THIQ exhibits significant neuropharmacological effects. It has been shown to interact with dopamine receptors, particularly the D2 subtype. Compounds derived from THIQ scaffolds often display potent dopamine receptor-blocking activity, which is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .

Table 1: Summary of Biological Activities of this compound

Antimicrobial and Antipathogenic Properties

The THIQ scaffold has been historically noted for its antimicrobial properties. Studies suggest that 4F-THIQ analogs exhibit activity against various pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways .

Autoimmune Disease Modulation

Recent investigations have highlighted the role of 4F-THIQ in modulating immune responses. Specifically, it has been identified as a promising candidate for targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key regulator in Th17 cell differentiation linked to autoimmune disorders like psoriasis and rheumatoid arthritis .

Case Study: Efficacy in Psoriasis

A study evaluated the efficacy of a 4F-THIQ derivative in mouse models of psoriasis. The compound demonstrated significant reduction in psoriatic lesions at lower doses compared to existing treatments with minimal side effects observed after two weeks of administration .

Structure-Activity Relationship (SAR)

The biological activity of 4F-THIQ is significantly influenced by its structural modifications. The introduction of fluorine enhances lipophilicity and bioavailability while maintaining the compound's ability to interact with biological targets effectively. Studies have shown that specific substitutions at the C-1 position can lead to enhanced receptor affinity and selectivity .

Propriétés

IUPAC Name |

4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEAELIWPMHPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379207 | |

| Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-79-7 | |

| Record name | 4-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.